Substrate Affinity for Human HOGA1: D-HOG vs. 2-Oxoglutarate
Human 4-hydroxy-2-oxoglutarate aldolase (HOGA1) has a Km of 0.011 mM for D-4-hydroxy-2-oxoglutarate, demonstrating high-affinity substrate binding, while 2-oxoglutarate acts as a weak competitive inhibitor with a Ki of 18 mM. This represents a >1600-fold difference in enzyme interaction, confirming that 2-oxoglutarate cannot substitute for D-HOG in enzymatic studies [1].
| Evidence Dimension | Enzyme-substrate affinity for HOGA1 |
|---|---|
| Target Compound Data | Km = 0.011 mM |
| Comparator Or Baseline | 2-Oxoglutarate, Ki = 18 mM |
| Quantified Difference | 1636-fold lower affinity as inhibitor vs. substrate Km |
| Conditions | Wild-type human HOGA1, pH 8.5, 37°C |
Why This Matters
For procurement, this confirms that D-HOG is the only valid compound for HOGA1 activity assays; 2-oxoglutarate will not produce analytical signal.
- [1] BRENDA:EC 4.1.3.16. KM Value [mM] for wild-type human HOGA1, and Ki for 2-oxoglutarate. View Source
